![molecular formula C14H16ClN3O2 B2496463 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1226053-41-3](/img/structure/B2496463.png)
3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It has been found to be useful for the stabilization of polymers against photo- and thermal-deterioration . It has also been studied as a potential antiplatelet agent .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The Strecker reaction of cyanohydrin with ammonium carbonate has been used to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . The purification of the resulting products was performed using column chromatography on alumina eluting with a mixture of benzene and ethanol at different ratios .Molecular Structure Analysis
The molecular formula of this compound is C21H20ClN3O3 . The structure of this compound includes a spirocyclic core, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Strecker reaction and subsequent reactions to form the spirocyclic core . The yields of 3-methyl- derivatives were 1.5 higher than their 3H-analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 397.85 . The IR spectra of the synthesized compounds contain a doublet absorption band at 1700–1743 cm−1 .Aplicaciones Científicas De Investigación
- Hydantoins, including derivatives like this compound, have been studied for their anticonvulsant properties. These molecules can modulate neuronal activity and potentially mitigate epileptic seizures .
- Some hydantoin derivatives exhibit anticancer activity. Researchers have explored their effects on cancer cell growth, apoptosis, and metastasis inhibition. Investigating the impact of 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in cancer models could provide valuable insights .
- Hydantoins have shown promise as anti-inflammatory agents. Understanding how this compound interacts with inflammatory pathways could lead to novel therapeutic strategies .
- Given the central nervous system’s vulnerability to various insults, compounds like 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione might offer neuroprotection. Investigating its impact on neuronal health and function is crucial .
- Hydantoin derivatives have been explored for their potential in managing diabetes. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be valuable .
- Understanding the stereochemistry of this compound is essential for drug design. Computational studies (such as DFT calculations) can shed light on its stability, reactivity, and interactions with biological targets .
Anticonvulsant Activity
Anticancer Potential
Anti-Inflammatory Effects
Neuroprotective Properties
Antidiabetic Research
Stereochemistry and Drug Design
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-3-1-2-10(8-11)9-18-12(19)14(17-13(18)20)4-6-16-7-5-14/h1-3,8,16H,4-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBCMIUTDXPYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

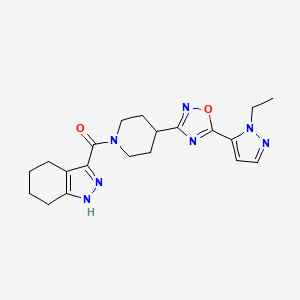
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)


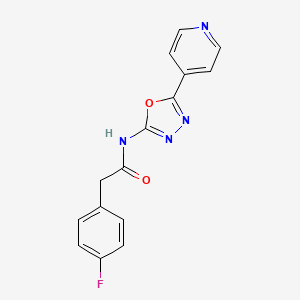
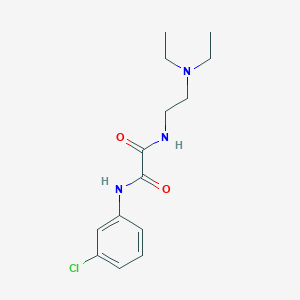

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
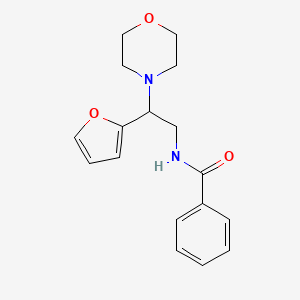
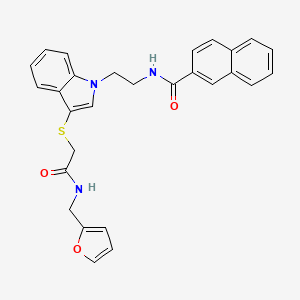
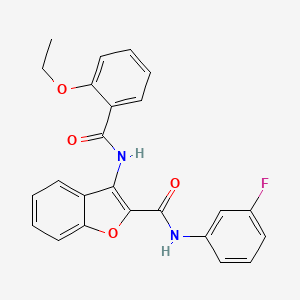
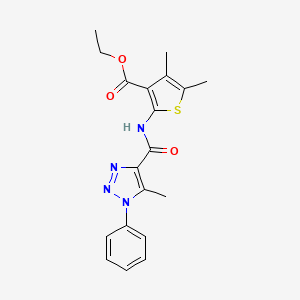
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)